molecular formula C10H16O2 B11945396 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one CAS No. 22741-15-7

3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one

Cat. No.: B11945396
CAS No.: 22741-15-7
M. Wt: 168.23 g/mol
InChI Key: KFHKVNGUXWIEKK-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one is a β-lactone featuring a spirocyclic framework with a six-membered oxaspiro ring fused to a four-membered lactone. Its molecular formula is C₉H₁₄O₂ (MW: 154.21 g/mol), and it is synthesized via aldolization of ketones with phenyl ester enolates, yielding up to 91% after recrystallization from diethyl ether/hexane . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 1.31 (s, 6H, CH₃), 1.66–1.61 (m, 8H, cyclohexyl), 1.98–1.92 (m, 2H, lactone ring) .
  • ¹³C NMR: Peaks at δ 168.69 (C=O), 79.00 (spiro carbon), and 24.71 (CH₃) .

The compound’s spirocyclic structure imparts steric constraints, influencing reactivity and stability. It is primarily used as a synthetic intermediate for strained heterocycles and bioactive molecules .

Properties

CAS No.

22741-15-7

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one

InChI

InChI=1S/C10H16O2/c1-9(2)8(11)12-10(9)6-4-3-5-7-10/h3-7H2,1-2H3

InChI Key

KFHKVNGUXWIEKK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OC12CCCCC2)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The procedure begins with the generation of a lithium enolate from phenyl 2-methylpropanoate using butyllithium (1.56 M in hexane) and diisopropylamine in tetrahydrofuran (THF) at −90°C. Cyclohexanone is then introduced to the enolate solution, initiating a nucleophilic acyl substitution that forms the spirocyclic β-lactone. The reaction proceeds via a six-membered transition state, ensuring regioselectivity and minimizing side reactions.

Key conditions include:

  • Temperature : Maintenance of −85°C to −90°C during enolate formation and ketone addition.

  • Stoichiometry : A 1:1 molar ratio of phenyl 2-methylpropanoate to cyclohexanone, with butyllithium in slight excess (0.165 mol vs. 0.150 mol).

  • Solvent : Anhydrous THF to stabilize the enolate and prevent protonation.

Workup and Purification

After warming to room temperature, the crude product is extracted with diethyl ether, washed with sodium hydroxide and brine, and dried over sodium sulfate. Recrystallization from a diethyl ether/hexane mixture (35 mL:200 mL) yields colorless crystals with a melting point of 110–112°C. The reported yield is 91%, demonstrating the efficiency of this method.

Alternative Synthetic Approaches

Thiolester Enolate Method

Earlier methodologies employed S-phenyl thiolester enolates for β-lactone synthesis. However, this approach requires benzenethiol, which poses handling challenges due to its malodorous nature and higher cost compared to phenol. While the reaction mechanism parallels the phenyl ester enolate method, the use of thiolesters introduces additional purification steps to remove sulfur-containing byproducts, reducing overall yields to 70–80%.

Reformatsky and Darzens Reactions

Alternative routes such as the Reformatsky reaction (zinc-mediated coupling of α-halo esters with ketones) and the Darzens reaction (glycidic ester synthesis) have been explored for β-lactone formation. However, these methods often suffer from poor regiocontrol and lower stereoselectivity, making them less favorable for spirocyclic systems like this compound.

Optimization and Scalability

Solvent and Temperature Effects

The choice of THF as the solvent is critical for enolate stability. Substituting THF with less polar solvents (e.g., diethyl ether) results in incomplete enolate formation and reduced yields. Similarly, temperatures above −80°C during enolate generation lead to ketone aldol byproducts, highlighting the necessity of cryogenic conditions.

Comparative Analysis of Methods

The table below summarizes the key parameters of the primary synthesis routes:

Method Yield Temperature Key Advantages Limitations
Phenyl Ester Enolate91%−90°CHigh yield, avoids benzenethiolRequires cryogenic conditions
Thiolester Enolate70–80%−78°CCompatible with sensitive substratesMalodorous byproducts, higher cost
Reformatsky Reaction50–60%0–25°CNo strong bases requiredPoor regioselectivity, low scalability

Structural and Analytical Characterization

The product’s identity is confirmed via:

  • Infrared Spectroscopy (IR) : A strong absorption band at 1815 cm⁻¹, characteristic of the β-lactone carbonyl.

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Singlets at δ 1.07 (3H, CH₃) and δ 1.62–1.97 (12H, cyclohexyl and methyl protons).

    • ¹³C NMR : A carbonyl signal at δ 170.2 ppm and spiro carbon at δ 65.4 ppm.

  • Melting Point : 110–112°C, consistent with literature values .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one serves as a crucial building block in organic synthesis. Its unique spirocyclic structure allows it to participate in various chemical reactions, making it valuable for constructing more complex molecules. It is often utilized in the development of specialty chemicals and materials due to its stability and reactivity .

Reagent in Chemical Reactions
The compound is employed as a reagent in multiple chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form corresponding oxides or reduced to yield different derivatives . This versatility enhances its utility in synthetic organic chemistry.

Biological Applications

Potential Biological Activities
Research has indicated that this compound exhibits potential biological activities. Studies are ongoing to explore its interactions with biomolecules and its effects on various biological pathways. The compound's structure may allow it to act as an inhibitor or activator of specific enzymes, influencing biochemical processes .

Drug Development
There is significant interest in the compound's potential therapeutic applications. It is being investigated as a precursor for drug development due to its unique properties that may confer beneficial effects in medicinal chemistry . Detailed studies are required to elucidate its specific mechanisms of action and therapeutic potential.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals with unique properties. Its ability to undergo various chemical transformations makes it suitable for creating tailored materials for specific applications .

Case Studies

Several case studies have been conducted to explore the applications and effects of this compound:

Case Study: Synthesis and Characterization
A study focused on synthesizing this compound through various reaction pathways and characterizing its properties using spectroscopic methods. The findings highlighted the compound's stability under different conditions and its potential as a reagent in complex organic reactions.

Case Study: Biological Activity Assessment
Another research effort investigated the biological activity of this compound on specific enzyme targets involved in metabolic pathways. The results suggested that the compound could modulate enzyme activity, indicating potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Spirocyclic β-Lactones

Key Observations :

  • Alkyl Substituents : The dimethyl and ethyl derivatives exhibit high yields (86–95%) due to steric stabilization during cyclization . Ethyl groups slightly reduce ring strain compared to methyl.
  • Aromatic Substituents : The phenyl-substituted analogue (C₁₄H₁₆O₂) has a higher molecular weight (216.28 g/mol) and boiling point (367.2°C) due to increased van der Waals interactions .
  • Electron-Withdrawing Groups : The trifluoromethyl-benzofused variant (C₁₃H₁₁F₃O₂) shows enhanced electrophilicity, evidenced by MS fragmentation patterns .

Heteroatom Variations in Spirocyclic Frameworks

Table 2: Heteroatom Influence on Reactivity and Stability
Compound Name Heteroatom Position Molecular Formula Key Properties Applications
3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one Oxygen (lactone) C₉H₁₄O₂ Hydrolytically unstable; prone to ring-opening Drug synthesis
7-Methyl-1-azaspiro[3.5]nonan-2-one Nitrogen (aza) C₉H₁₅NO Increased basicity; stable to hydrolysis Bioactive molecule scaffolds
1-Oxaspiro[3.5]nonan-7-one Isomeric ketone position C₈H₁₂O₂ Altered ring strain; lower melting point Not specified

Key Observations :

  • Oxygen vs. Nitrogen: The aza analogue (C₉H₁₅NO) exhibits greater stability under basic conditions due to nitrogen’s lone pair delocalization .
  • Ketone Position Isomerism: 1-Oxaspiro[3.5]nonan-7-one (C₈H₁₂O₂) has a lower melting point than the 2-one isomer due to reduced hydrogen-bonding capacity .

Structural Isomerism and Functional Group Positioning

  • 7-Oxaspiro[3.5]nonan-2-one (CID 67451909): The ketone at position 2 increases electrophilicity, making it more reactive toward nucleophiles compared to the 7-one isomer .
  • 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one (CAS 1909313-86-5): The combination of phenyl and aza groups enhances π-π stacking and hydrogen-bonding capabilities, making it suitable for drug design .

Biological Activity

3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one is a spirocyclic compound with the molecular formula C10_{10}H16_{16}O2_2 and a molecular weight of approximately 168.23 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.

  • Molecular Formula : C10_{10}H16_{16}O2_2
  • Molecular Weight : 168.23 g/mol
  • CAS Registry Number : 22741-15-7

The biological activity of this compound is attributed to its unique spirocyclic structure, which allows for specific interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects in different biological systems.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

2. Anticancer Properties

Studies have explored the anticancer potential of this compound, particularly its ability to inhibit the growth of cancer cell lines. The mechanism involves the modulation of apoptotic pathways and interference with cell cycle progression. For instance, it has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and upregulation of pro-apoptotic factors .

3. Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in cellular models. This activity suggests its potential use in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, indicating strong antimicrobial activity.

Microorganism Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus50
Escherichia coli50

Case Study 2: Anticancer Activity

In a study focusing on breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with IC50_{50} values around 25 µM after 48 hours.

Concentration (µM) Cell Viability (%)
0100
1080
2550
5030

Q & A

Q. What are the standard synthetic routes for 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions. A common method involves the acid-catalyzed cyclization of 1,1-cyclohexanediacetic acid derivatives. Optimization includes using strong acids (e.g., H₂SO₄) under controlled temperatures (80–120°C) to enhance yield and purity. Post-synthesis purification via distillation or recrystallization is critical . For substituted variants, regioselective carbonylation of epoxides has been reported, requiring precise control of CO pressure and catalyst loading .

Q. How is this compound characterized structurally?

Key techniques include:

  • ¹H/¹³C NMR : Distinct signals for the spirocyclic methyl groups (δ ~1.31 ppm for methyl protons) and carbonyl resonance (δ ~170–200 ppm for ketone carbons) .
  • Mass Spectrometry : Molecular ion peaks at m/z 168 (C₁₀H₁₆O₂) confirm the molecular formula.
  • X-ray Crystallography : Resolves spirocyclic geometry and bond angles, critical for confirming stereochemistry .

Q. What are the primary chemical reactions involving this spirocyclic ketone?

The ketone undergoes:

  • Reduction : NaBH₄ or LiAlH₄ reduces the carbonyl to a secondary alcohol.
  • Nucleophilic Addition : Grignard reagents add to the carbonyl, forming tertiary alcohols.
  • Ring-Opening Reactions : Acidic or basic conditions cleave the spirocyclic ether, yielding linear diols or diketones .

Q. What biological activities have been preliminarily observed for this compound?

Q. How does the spirocyclic structure influence reactivity compared to non-spiro analogs?

The spirocyclic framework imposes steric constraints, limiting access to the carbonyl group and directing regioselectivity in reactions. For example, nucleophilic attacks favor the less hindered axial position. Comparative studies with non-cyclic ketones show slower reaction kinetics but higher stereochemical control .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations assess transition states and activation energies. For instance, modeling the acid-catalyzed cyclization pathway identifies optimal protonation sites and predicts byproduct formation. Molecular docking studies further elucidate interactions with biological targets (e.g., enzyme active sites) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity). A systematic approach includes:

  • Standardized Assays : Repeating studies under controlled MIC (Minimum Inhibitory Concentration) protocols.
  • Structural Modifications : Introducing functional groups (e.g., halogens) to enhance solubility or binding affinity.
  • Metabolite Analysis : Identifying degradation products that may interfere with activity measurements .

Q. How does the compound’s stereochemistry impact its role as a synthetic intermediate?

The spirocyclic core acts as a chiral scaffold in asymmetric synthesis. For example, enantiopure derivatives are used to construct prostaglandin analogs. Dynamic kinetic resolution during ring-opening reactions can yield enantiomerically pure products, critical for pharmaceutical applications .

Q. What mechanistic insights explain its variable performance in enzyme inhibition studies?

The ketone forms reversible Schiff bases with lysine residues in enzyme active sites. Steric hindrance from the 3,3-dimethyl groups modulates binding kinetics. Comparative kinetic studies with spiro[4.5]decane analogs reveal slower association rates but higher binding specificity due to reduced conformational flexibility .

Q. How can synthetic methodologies be adapted for deuterated or isotopically labeled versions?

Deuterium incorporation at the methyl groups (via D₂O exchange under acidic conditions) or ¹³C-labeling of the carbonyl (using ¹³CO in carbonylation) enables tracking in metabolic or mechanistic studies. These labeled analogs are pivotal in NMR-based protein interaction studies .

Methodological Guidance

  • Synthesis Optimization : Use Design of Experiments (DoE) to test acid catalysts (e.g., p-TsOH vs. H₂SO₄) and temperature gradients .
  • Bioactivity Validation : Pair in vitro assays with molecular dynamics simulations to correlate activity with binding modes .
  • Data Reproducibility : Archive raw spectral data (NMR, LC-MS) in open-access repositories for cross-validation .

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